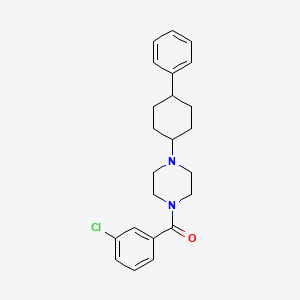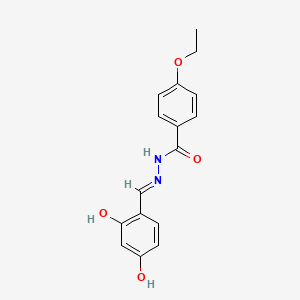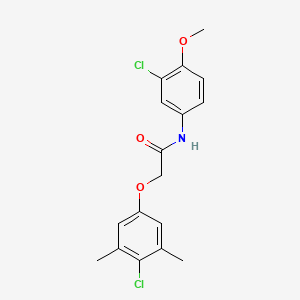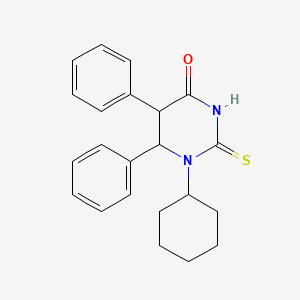
1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine, also known as FPMPA, is a chemical compound that belongs to the amphetamine class of drugs. It was first synthesized in the 1970s and has since been the subject of scientific research due to its potential applications in the fields of neuroscience and pharmacology. In
Wissenschaftliche Forschungsanwendungen
1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine has been the subject of scientific research due to its potential applications in the fields of neuroscience and pharmacology. It has been shown to act as a selective antagonist of the GABA-A receptor, which is an important neurotransmitter in the brain. This makes 1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine a potential tool for studying the role of GABA-A receptors in various physiological and pathological conditions.
Wirkmechanismus
1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine acts as a selective antagonist of the GABA-A receptor, which is a type of ionotropic receptor that is widely distributed throughout the central nervous system. When GABA binds to the receptor, it causes an influx of chloride ions into the neuron, leading to hyperpolarization and inhibition of neuronal activity. 1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine blocks this inhibitory effect of GABA, leading to increased neuronal activity.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and cause convulsions at high doses. It has also been shown to have anxiogenic effects, meaning that it can induce anxiety-like behaviors in animals. These effects are thought to be due to the blockade of GABA-A receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine has a number of advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of the GABA-A receptor, meaning that it can be used to study the role of this receptor in various physiological and pathological conditions. However, one limitation is that it can cause convulsions at high doses, which can be problematic for some experiments. Additionally, the anxiogenic effects of 1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine can complicate the interpretation of some behavioral experiments.
Zukünftige Richtungen
There are a number of future directions for research on 1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine. One area of interest is the role of GABA-A receptors in various neurological and psychiatric disorders, such as anxiety disorders, epilepsy, and schizophrenia. 1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine could be used as a tool to study the role of these receptors in these conditions. Additionally, there is interest in developing new drugs that target GABA-A receptors, and 1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine could be used as a starting point for drug development. Finally, there is interest in developing new methods for synthesizing 1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine and related compounds, which could lead to new insights into the structure-activity relationships of these compounds.
Synthesemethoden
1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine can be synthesized using a multi-step process that involves the reaction of 2-fluoroacetophenone with methylamine and pyridine. The resulting intermediate is then reduced to form 1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine. This synthesis method has been well-established in the scientific literature and has been used to produce 1-(2-fluorophenyl)-N-(2-pyridinylmethyl)-2-propanamine for research purposes.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-N-(pyridin-2-ylmethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2/c1-12(10-13-6-2-3-8-15(13)16)18-11-14-7-4-5-9-17-14/h2-9,12,18H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCMZBJVXKLTIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-(pyridin-2-ylmethyl)propan-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-6-amino-4-pyrimidinol](/img/structure/B6056813.png)




![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B6056841.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B6056856.png)
![N-[4-(2H-1,2,3-benzotriazol-2-yl)phenyl]-N-isopropylthiophene-2-carboxamide](/img/structure/B6056859.png)

![1-cyclohexyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone](/img/structure/B6056870.png)
![N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6056878.png)


